molecular formula C9H16N2O2 B044047 (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate CAS No. 120340-35-4

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate

Cat. No.: B044047
CAS No.: 120340-35-4
M. Wt: 184.24 g/mol
InChI Key: RTIGOAJWDGQRBX-UHFFFAOYSA-N
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Description

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate is a functionalized derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), a versatile bicyclic organic compound renowned for its strong nucleophilicity and utility as a catalyst and reagent in polymerization and organic synthesis . This acetate ester variant modifies the classic DABCO structure with a pendant ester group, potentially altering its solubility and opening avenues for novel applications in chemical research and material science. Main Applications and Research Value: Building Block in Organic Synthesis: The molecule serves as a valuable bifunctional building block. The DABCO core acts as a potent, unhindered tertiary amine base, while the acetate group can be hydrolyzed to the alcohol or serve as a site for further transformation, enabling the creation of more complex molecular architectures . Potential Catalyst or Ligand: Due to the known catalytic properties of DABCO, this derivative may be investigated as a ligand for metal complexes or as a nucleophilic catalyst in various reactions, such as the Baylis-Hillman reaction, where DABCO is commonly employed . The added ester functionality could influence its steric and electronic properties, fine-tuning its catalytic activity. Polymer Science Research: Given that DABCO is used as a catalyst in the formation of polyurethanes from alcohol and isocyanate monomers , this ester-containing analog could be explored as a component or catalyst in the development of new polymeric materials with specialized properties. Mechanism of Action: The activity of this compound primarily stems from the two bridgehead nitrogen atoms of the DABCO structure, which are highly nucleophilic and basic . These nitrogen atoms can readily engage in acid-base reactions or act as nucleophiles, activating substrates and facilitating chemical transformations. The acetoxymethyl group is not a passive spectator; it can influence the compound's overall polarity, lipophilicity, and may be strategically cleaved or modified post-reaction. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other personal use. Researchers should conduct appropriate risk assessments and adhere to all relevant safety protocols before handling.

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octan-2-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(12)13-7-9-6-10-2-4-11(9)5-3-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIGOAJWDGQRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632136
Record name (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120340-35-4
Record name (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition Approach

Pyridazine and 2,3-dibromopropanol undergo a cycloaddition reaction in alkaline aqueous conditions with a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). At 90–95°C for 8 hours, sodium hydroxide facilitates dehydrohalogenation, forming the bicyclic structure.

Reaction Conditions:

  • Molar ratio: Pyridazine:2,3-dibromopropanol = 2:2.1

  • Catalyst: 1 wt% benzyltriethylammonium chloride

  • Solvent: Water

  • Yield: 98% (GC purity).

Alkylation-Cyclization Strategy

Optically active 2,2-dimethyl-1,3-dioxolane-4-methanol is methanesulphonylated, followed by displacement with potassium phthalimide to introduce a nitrogen moiety. Acidic hydrolysis removes the dioxolane protecting group, yielding a dihydroxypropyl intermediate that cyclizes with ammonia to form the DABCO core.

Key Steps:

  • Methanesulphonylation:
    (2,2-dimethyl-1,3-dioxolan-4-yl)methanol+MsCl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methanesulphonate\text{(2,2-dimethyl-1,3-dioxolan-4-yl)methanol} + \text{MsCl} \rightarrow \text{(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methanesulphonate} .

  • Phthalimide Displacement:
    Methanesulphonate+K-phthalimide2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-isoindole-1,3(2H)-dione\text{Methanesulphonate} + \text{K-phthalimide} \rightarrow \text{2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-isoindole-1,3(2H)-dione} .

  • Cyclization:
    Hydrolysis with HCl followed by ammonia treatment yields the DABCO scaffold.

Functionalization at the 2-Position: Hydroxymethylation

Direct Hydroxymethylation

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol is synthesized via nucleophilic substitution. For example, 2-chloromethyl-DABCO reacts with sodium hydroxide in methanol to introduce the hydroxymethyl group.

Optimization Data:

ParameterValue
Temperature90–95°C
Reaction Time8 hours
SolventWater/methanol mixture
Yield98%

Epoxide Ring-Opening

Optically pure epoxides (e.g., (+)-oxiranylmethyl tosylate) react with DABCO derivatives in tetrahydrofuran, yielding enantiomerically enriched hydroxymethyl intermediates. This method is critical for synthesizing chiral acetate derivatives.

Esterification to Form (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl Acetate

Acetic Anhydride Method

The hydroxymethyl intermediate is acetylated using acetic anhydride in pyridine or with sulfuric acid as a catalyst.

Procedure:

  • Dissolve (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol (1 eq) in dry dichloromethane.

  • Add acetic anhydride (1.2 eq) and catalytic H2_2SO4_4.

  • Stir at 25°C for 12 hours.

  • Quench with NaHCO3_3, extract with DCM, and purify via silica gel chromatography.

Yield: 85–92%.

Enzyme-Catalyzed Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of vinyl acetate with the hydroxymethyl derivative in tert-butanol. This method avoids racemization, preserving optical purity.

Conditions:

ParameterValue
Enzyme Loading10 wt%
Temperature40°C
Time24 hours
Yield78%

Purification and Characterization

Chromatographic Separation

Crude products are purified using flash chromatography (silica gel, CHCl3_3:MeOH:NH4_4OH = 85:15:1.5) to isolate enantiomers. Chiral HPLC with amylose-based columns resolves (±)-isomers.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 4.15 (s, 2H, CH2_2OAc), 3.90 (s, 6H, NCH2_2), 2.10 (s, 3H, OAc).

  • MS (ESI): m/z 184.1 [M+H]+^+.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Benzyltriethylammonium chloride reduces reaction times and improves yields in water-based systems, minimizing organic solvent use.

Solvent Recycling

Methanol from filtration and distillation steps is recovered, reducing waste and production costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate typically involves the reaction of DABCO with acetic anhydride under controlled conditions:

DABCO+Acetic Anhydride(1,4Diazabicyclo[2.2.2]octan2yl)methylacetate\text{DABCO}+\text{Acetic Anhydride}\rightarrow (1,4-Diazabicyclo[2.2.2]octan-2-yl)methylacetate

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.

Organic Synthesis

This compound serves as an effective catalyst in numerous organic reactions:

  • Cycloaddition Reactions : It facilitates the formation of cyclic compounds through cycloaddition mechanisms.
  • Coupling Reactions : The compound is employed in coupling reactions to form carbon-carbon bonds.

A study highlighted its role in the Baylis-Hillman reaction and other significant transformations, demonstrating its efficiency as an organocatalyst .

Biochemical Applications

In biochemical research, this compound is utilized as a ligand in various assays and enzyme mechanism studies:

  • Enzyme Mechanisms : Its ability to act as a nucleophile allows it to participate in enzyme catalysis studies.

Research has shown that DABCO derivatives can enhance the understanding of enzyme-substrate interactions .

Medicinal Chemistry

This compound is being investigated for potential therapeutic applications:

  • Drug Development : It acts as a building block for synthesizing novel pharmaceutical compounds.

Recent studies have explored its derivatives' antibacterial properties, indicating promising results for developing new antibiotics .

Industrial Applications

The compound finds utility in material science and polymer production:

  • Polymerization Processes : It is involved in producing advanced materials by acting as a catalyst in polymerization reactions.

Case Studies

Study TitleApplicationFindings
Use of DABCO in Organic SynthesisOrganic ReactionsDemonstrated high efficiency in various coupling reactions with excellent yields .
DABCO as a LigandBiochemical AssaysEnhanced understanding of enzyme mechanisms through its nucleophilic properties .
Antibacterial Properties of DABCO DerivativesMedicinal ChemistryShowed selective bactericidal activity against certain pathogens .

Mechanism of Action

The mechanism of action of (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate involves its ability to act as a nucleophile and a base. It can form complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include interactions with electrophilic centers and participation in catalytic cycles.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate and related bicyclic amines:

Compound Name Structure Key Features Applications References
This compound DABCO core with methyl acetate substituent Ester group enhances lipophilicity; hydrolytically sensitive Isolated from plant extracts (pharmaceutical potential untested)
DABCO (1,4-Diazabicyclo[2.2.2]octane) Unsubstituted bicyclic amine High basicity (pKa ~8.8); rigid, symmetric structure Catalyst, ionic liquids, antifungal agents, drug synthesis
Quinuclidine (1-Azabicyclo[2.2.2]octane) 4-Deaza analog of DABCO Lower basicity (pKa ~3.0); reduced steric hindrance Conformational studies, model compound
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Larger bicyclic system with conjugated double bond Very strong base (pKa ~12); thermally stable Catalyst for alkylation, condensation, and trifluoromethylthiolation reactions
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol DABCO core with hydroxymethyl substituent Polar hydroxyl group; intermediate for derivatization Pharmaceutical intermediate (market growth driven by drug discovery)

Physicochemical Properties

  • Basicity : DABCO exhibits higher basicity than quinuclidine due to the additional nitrogen atom, while DBU surpasses both with a pKa of ~12 . The acetate derivative is expected to have reduced basicity compared to DABCO due to electron-withdrawing effects of the ester group.
  • Solubility: The acetate’s ester group improves solubility in organic solvents (e.g., ethyl acetate, THF) compared to polar DABCO or its methanol derivative .
  • Thermal Stability : DABCO derivatives, including methylated analogs, can undergo exothermic reactions with cellulose nitrate and ethyl acetate, necessitating careful handling .

Biological Activity

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate, commonly referred to as a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), is a bicyclic organic compound with significant implications in various fields, including medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on antibacterial, antiviral, and general pharmacological properties, supported by relevant research findings and case studies.

The compound has the following chemical identifiers:

  • IUPAC Name : 1,4-diazabicyclo[2.2.2]octan-2-ylmethyl acetate
  • CAS Number : 120340-35-4
  • Molecular Weight : 184.24 g/mol

The synthesis typically involves the reaction of DABCO with acetic anhydride under controlled conditions, yielding the acetate derivative. The general reaction can be represented as:

DABCO+Acetic Anhydride 1 4 Diazabicyclo 2 2 2 octan 2 yl methyl acetate\text{DABCO}+\text{Acetic Anhydride}\rightarrow \text{ 1 4 Diazabicyclo 2 2 2 octan 2 yl methyl acetate}

Antibacterial Activity

Research indicates that derivatives of DABCO exhibit substantial antibacterial properties. A study evaluated a series of tetracationic compounds based on DABCO against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (µg/mL)Reference
1cStaphylococcus aureus0.5
1ePseudomonas aeruginosa0.5
-Proteus vulgarisNo activity

These compounds demonstrated minimum inhibitory concentrations (MICs) comparable to or better than ciprofloxacin, particularly against drug-resistant strains.

Antiviral Activity

In addition to antibacterial effects, certain DABCO derivatives have shown antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1). Compounds with specific linker moieties exhibited rapid killing effects in time-kill assays, indicating their potential as antiviral agents.

Pharmacological Studies

A comprehensive pharmacological assessment was conducted to evaluate the toxicity and safety profile of DABCO derivatives:

  • Acute Toxicity : The acute oral LD50 for DABCO is reported to range from 700 to 2260 mg/kg in rats, indicating moderate toxicity levels.
  • Repeated Dose Toxicity : In repeated-dose studies, significant systemic toxicity was observed at high doses (1000 mg/kg bw/day), leading to changes in body weight and food consumption as well as histopathological changes in organs like the liver and kidneys .

Study on DABCO Derivatives

A notable study explored the biological evaluation of several DABCO derivatives against various pathogens:

  • Bacterial Inhibition : The study demonstrated that compounds with specific structural modifications displayed enhanced antibacterial activity.
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated in vitro using mammalian cell lines, revealing that while some derivatives were effective against bacteria and viruses, they also exhibited varying degrees of cytotoxicity.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets through nucleophilic attack and formation of complexes with electrophilic centers. This mechanism facilitates various chemical transformations essential for its antimicrobial effects.

Q & A

Q. How can researchers optimize the synthesis of (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate using electrophilic reactions?

  • Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as alcohol/phenol ratios and reaction time. Electrophilic agents (e.g., alkyl-vinylaryl isocyanides) facilitate bicyclic ring formation. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification via recrystallization or column chromatography improves yield and purity. Refer to electrophilic reaction protocols for similar bicyclic compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure:
  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin contact: Wash thoroughly with soap and water; remove contaminated clothing.
  • Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data sheets (SDS) for structurally similar bicyclic amines (e.g., DABCO derivatives) provide standardized protocols .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

  • Methodological Answer:
  • NMR spectroscopy (¹H/¹³C) identifies structural integrity and detects impurities via peak splitting or unexpected resonances.
  • HPLC with UV detection quantifies purity by comparing retention times against standards.
  • Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns. Cross-validate results with crystallographic data (e.g., CCDC 2167555 for related iodobismuthates) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer: Obtain single-crystal X-ray diffraction (SCXRD) data (e.g., CCDC 2167555/2167557) to analyze bond angles, torsion angles, and intermolecular interactions. Compare experimental data with computational models (DFT or molecular dynamics) to validate stereoelectronic effects. Discrepancies in hydrogen bonding or lattice packing may indicate polymorphic forms or solvate formation .

Q. What strategies can be employed to investigate the compound’s catalytic efficacy in heterocyclic synthesis?

  • Methodological Answer: Design kinetic studies under varied conditions (temperature, solvent polarity, catalyst loading). For example, in xanthene synthesis (e.g., 14-Aryl-14H-dibenzo[a,j]xanthenes), monitor reaction rates via UV-Vis spectroscopy or GC-MS. Compare turnover frequencies (TOF) with alternative catalysts (e.g., DABCO derivatives) to assess reusability and stability. Reference protocols for solvent-free or green chemistry approaches .

Q. How do researchers address contradictions in spectroscopic data when characterizing novel derivatives?

  • Methodological Answer:
  • Contradiction Analysis: Cross-correlate NMR/MS data with computational predictions (e.g., Gaussian or ORCA for chemical shifts).
  • Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled analogs to resolve overlapping signals.
  • Variable Temperature (VT) NMR: Identify dynamic processes (e.g., ring puckering) that cause signal broadening.
    Case studies on iodobismuthates demonstrate how crystallography resolves ambiguities in NMR assignments .

Q. What theoretical frameworks guide mechanistic studies of reactions involving this compound?

  • Methodological Answer: Link experiments to conceptual frameworks like:
  • Frontier Molecular Orbital (FMO) Theory: Predict reactivity in electrophilic/nucleophilic pathways.
  • Marcus Theory: Analyze electron transfer in redox-active derivatives.
  • Solvent Effect Models (e.g., COSMO-RS): Correlate solvent polarity with reaction efficiency.
    Studies on DABCO-mediated catalysis often employ these frameworks to explain regioselectivity .

Q. How can reaction conditions be optimized for scalability while maintaining stereochemical control?

  • Methodological Answer:
  • DoE (Design of Experiments): Use factorial designs to test variables (pH, temperature, stoichiometry).
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation.
  • Scale-Up Protocols: Gradually increase batch size while maintaining mixing efficiency (e.g., via Reynolds number calculations).
    Refer to green chemistry principles in xanthene synthesis for solvent selection and waste reduction .

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